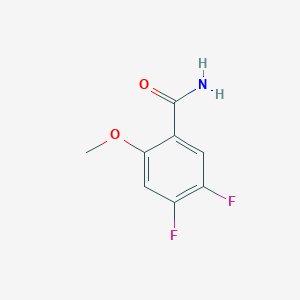

4,5-Difluoro-2-methoxybenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a cornerstone in the field of medicinal chemistry and chemical synthesis. The inherent stability and synthetic accessibility of the benzamide scaffold make it a versatile platform for the development of a wide array of functionalized molecules. In medicinal chemistry, benzamide derivatives have been successfully developed into a range of therapeutic agents, including antiemetics, antipsychotics, and anti-inflammatory drugs. avantorsciences.comchemicalbook.com The amide linkage is a key structural feature in many biologically active molecules, capable of participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. uni.lu This has led to the exploration of benzamide derivatives for a multitude of biological activities, including antimicrobial, anticancer, and neurological applications. avantorsciences.comgoogle.combldpharm.com

Significance of Fluorine and Methoxy (B1213986) Substituents in Benzamide Chemistry and Bioactivity

The introduction of fluorine and methoxy groups into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and pharmacokinetic properties.

Fluorine atoms are prized for their unique electronic properties and small size. The high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins. nih.govnih.govuni.lu Furthermore, the substitution of hydrogen with fluorine at metabolically susceptible positions can block oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The presence of fluorine can also enhance membrane permeability and bioavailability. nih.govnih.gov

The methoxy group , while seemingly simple, can also impart profound effects on a molecule's properties. It is a common feature in many natural products and approved drugs. The methoxy group can influence a molecule's conformation and its interactions with biological targets through steric and electronic effects. It can act as a hydrogen bond acceptor and its presence can modulate lipophilicity, which in turn affects solubility and permeability. While generally considered to have low lipophilicity on an aromatic ring, the methoxy group can still engage in van der Waals interactions within protein binding pockets. However, it can also be a site of metabolic O-demethylation.

Overview of 4,5-Difluoro-2-methoxybenzamide in Chemical and Biological Investigations

Specific research and detailed biological investigations focused exclusively on this compound are not extensively documented in publicly available scientific literature. However, its chemical structure suggests its potential as a valuable building block in organic synthesis and as a scaffold for the development of novel bioactive compounds. The combination of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the benzamide core creates a unique electronic environment that can be exploited in various chemical transformations.

While direct studies on this compound are limited, research on isomeric and closely related compounds provides insights into its potential areas of application. For instance, derivatives of 2,4-difluoro-N-methoxybenzamide have been investigated as intermediates in the synthesis of kinase inhibitors for cancer therapy. This suggests that this compound could similarly serve as a precursor for complex pharmaceutical agents. The strategic positioning of the fluorine and methoxy groups can be hypothesized to influence its interaction with various biological targets, making it a candidate for screening in drug discovery programs.

Chemical Compound Data

Properties

IUPAC Name |

4,5-difluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKZXTWIIXLENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476374 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425702-23-4 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches

Established Synthetic Routes for 4,5-Difluoro-2-methoxybenzamide

The most common and well-established methods for synthesizing this compound begin with the corresponding carboxylic acid, 4,5-Difluoro-2-methoxybenzoic acid.

The formation of a benzamide (B126) from a benzoic acid is a cornerstone reaction in organic synthesis. These transformations typically proceed via the activation of the carboxylic acid moiety, followed by nucleophilic attack by an amine. researchgate.net Several classical pathways are widely employed:

From Acyl Chlorides: The most traditional method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with ammonia (B1221849) or an ammonium (B1175870) salt to form the primary amide. nanobioletters.com

From Esters: Carboxylic acid esters, such as methyl esters, can be converted to amides via aminolysis. This reaction involves heating the ester with ammonia, often in a solvent like methanol. google.com

Direct Amidation with Coupling Reagents: A plethora of coupling reagents have been developed to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the isolation of a reactive intermediate like an acyl chloride. researchgate.net These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like N-hydroxysuccinimide (NHSS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netthermofisher.com Other powerful coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (Propylphosphonic anhydride). researchgate.netgoogle.com

Boron-Mediated Amidation: Boron-based reagents, such as boric acid or more sophisticated borate (B1201080) esters like B(OCH₂CF₃)₃, can effectively mediate the direct condensation of carboxylic acids and amines. acs.orgyoutube.com These reactions often offer mild conditions and simple workup procedures. acs.org

The synthesis of this compound typically starts from 4,5-Difluoro-2-methoxybenzoic acid. One documented approach involves a coupling reaction with an amine. For instance, in the synthesis of a related derivative, 4,5-Difluoro-2-methoxybenzoic acid was coupled with 4-bromo-benzylamine. google.com This transformation highlights a common strategy that can be adapted for the synthesis of the parent amide by using an ammonia source instead of a primary amine.

A general and effective method involves the use of a powerful coupling agent like propylphosphonic anhydride (B1165640) (T3P) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). google.com The reaction proceeds at room temperature, demonstrating the efficiency of modern coupling reagents. google.com

Another viable route is the conversion of the starting benzoic acid to its corresponding acyl chloride, 5-fluoro-2-methoxy-benzoyl chloride, which can then be reacted with an appropriate amine or ammonia source. google.com

The following table summarizes optimized conditions for analogous benzamide formations, which are applicable to the synthesis of this compound.

| Starting Material | Reagent System | Base | Solvent | Temperature | Outcome |

| 4,5-Difluoro-2-methoxybenzoic Acid | T3P (50% in EtOAc) | DIEA | DCM | Room Temp. | High-yield formation of the corresponding amide. google.com |

| Benzoic Acid | TsCl, NH₄Cl | K₂CO₃ | Solvent-free (Microwave) | 300 W | Rapid formation of benzamide in high yield. asianpubs.org |

| Benzoic Acid | B(OCH₂CF₃)₃, Amine | - | MeCN | 80 °C | Effective direct amidation with simple purification. acs.org |

Novel Synthetic Strategies for this compound and its Analogs

Recent advances in synthetic methodology, particularly in catalysis, offer new avenues for the synthesis of fluorinated benzamides.

Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. mdpi.comnih.gov This strategy is particularly relevant for the synthesis of fluorinated molecules. mdpi.comnih.gov While a direct photoredox synthesis of this compound is not prominently documented, the principles can be applied to its synthesis or the synthesis of its analogs.

These methods often involve the generation of radical intermediates from readily available precursors. nih.gov For instance, photoredox catalysis can facilitate C-H functionalization, allowing for the direct introduction of fluorine-containing groups onto aromatic rings. thieme-connect.de It also enables the activation of fluorinated acids and anhydrides to achieve selective fluoroalkylation reactions. nih.govnih.gov Such strategies could potentially be adapted to construct the fluorinated benzamide scaffold in novel ways, perhaps by forming the C-N bond or introducing the fluorine atoms at a late stage in the synthesis. The use of photocatalysis can offer advantages in terms of functional group tolerance and access to unique reaction pathways not achievable through traditional thermal methods. mdpi.comresearchgate.net

The synthesis of complex benzamide analogs often relies on the strategic modification of key intermediates. A patent for preparing benzamide derivatives describes a continuous process where an intermediate allyl ester undergoes a Claisen rearrangement, followed by a reaction with ethanolamine, without the need for purification of the intermediate. google.com This highlights the efficiency of tandem or one-pot reactions in building molecular complexity.

In another example, a starting benzoic acid is converted through esterification and cyanation to a cyanobenzoate intermediate. nih.gov This intermediate is then transformed into an N-hydroxycarbamimidoyl derivative, which cyclizes with an acid chloride to form a 1,2,4-oxadiazole (B8745197) ring. The ester is then hydrolyzed and coupled with an amine to yield the final complex benzamide product. nih.gov This multi-step sequence showcases how the derivatization of a core benzoic acid intermediate can lead to diverse and highly functionalized benzamide scaffolds. nih.gov These methods, focused on modifying intermediates, provide a powerful platform for creating libraries of analogs based on the this compound structure.

Derivatization Strategies for this compound Analogs

Once this compound is synthesized, it can serve as a scaffold for further derivatization to produce a variety of analogs. These modifications can be targeted at several positions on the molecule.

N-Substitution: The primary amide nitrogen provides a reactive handle for substitution. It can be alkylated or acylated to generate secondary or tertiary amides. For example, a general procedure for synthesizing N-substituted benzamides involves reacting an acid chloride with a substituted amine in a solvent like dichloromethane. nanobioletters.com This approach could be used to introduce a wide array of functional groups onto the amide nitrogen of this compound.

Aromatic Ring Functionalization: While the difluoro-methoxy-benzene ring is relatively electron-rich, further electrophilic or nucleophilic aromatic substitution would require specific conditions and may be challenging without altering the existing substitution pattern. However, palladium-catalyzed cross-coupling reactions could be envisioned if one of the fluorine atoms were replaced with a more versatile handle like bromine or iodine. For example, 1-Bromo-4,5-difluoro-2-methoxybenzene is a known compound that could serve as a precursor for introducing diversity via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions before or after the formation of the benzamide. bldpharm.com

Modification of the Methoxy (B1213986) Group: The methyl group of the methoxy ether could potentially be cleaved to reveal a phenol (B47542). This phenol could then be re-alkylated or functionalized in other ways to create a library of ether-modified analogs.

The synthesis of various benzamide derivatives for biological evaluation often involves creating a library of compounds with different substituents on the aromatic ring and on the amide nitrogen. researchgate.netnih.gov These strategies are directly applicable to creating analogs of this compound for structure-activity relationship studies.

Structural Modifications of the Benzene (B151609) Ring System and Halogenation Patterns

The synthesis of this compound and its analogues is fundamentally rooted in the availability of appropriately substituted precursors. The primary starting material for the title compound is 4,5-Difluoro-2-methoxybenzoic acid nih.govsigmaaldrich.com. The general and most direct synthetic route involves the conversion of this carboxylic acid into the primary amide. This is typically achieved through a two-step process: first, the activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia (NH₃) or an ammonia equivalent.

Variations in the halogenation pattern and other substitutions on the benzene ring are achieved by selecting different starting materials. For instance, the synthesis of analogues can begin from commercially available precursors like 1-Bromo-4,5-difluoro-2-methoxybenzene bldpharm.com. This allows for the introduction of the carboxylic acid functionality at the bromine-substituted position via methods such as lithium-halogen exchange followed by quenching with carbon dioxide (dry ice), or through palladium-catalyzed carbonylation reactions. This approach provides a pathway to the key benzoic acid intermediate.

Similarly, analogues with different halogen substituents can be prepared. For example, the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been reported, starting from the corresponding 5-chloro-2-methoxybenzoic acid sigmaaldrich.com. This highlights a common strategy where the substitution pattern on the final benzamide is determined by the choice of the initial benzoic acid derivative. The synthesis of various 2-methoxybenzamide (B150088) derivatives for use as Hedgehog signaling pathway inhibitors also underscores the modularity of this synthetic approach, where different benzoic acids are coupled with various amine-containing fragments nih.gov.

A summary of representative starting materials for synthesizing various substituted 2-methoxybenzamides is presented below.

| Starting Material | Resulting Core Structure |

| 4,5-Difluoro-2-methoxybenzoic acid nih.gov | 4,5-Difluoro-2-methoxybenzoyl |

| 1-Bromo-4,5-difluoro-2-methoxybenzene bldpharm.com | 4,5-Difluoro-2-methoxybenzoyl |

| 5-Chloro-2-methoxybenzoic acid sigmaaldrich.com | 5-Chloro-2-methoxybenzoyl |

| 4-Amino-5-chloro-2-methoxybenzoic acid sigmaaldrich.combldpharm.com | 4-Amino-5-chloro-2-methoxybenzoyl |

Chemical Transformations of the Amide Functional Group

Once the this compound scaffold is synthesized, the amide functional group itself can undergo further chemical transformations. While primary amides are generally stable, they can be subjected to various reactions to generate new functional groups.

A significant transformation is the reduction of the amide to an amine. However, a more nuanced approach involves reductive functionalization, which converts the amide into a tertiary amine by forming a C-C bond. A notable method is the iridium-catalyzed reductive functionalization of tertiary amides using a hydrosilane as the reductant. In this process, the amide is partially reduced to a highly reactive O-silylated hemiaminal intermediate. This intermediate can then be intercepted by a nucleophile. For example, using difluoro-organozinc reagents, prepared from reagents like ethyl bromodifluoroacetate, allows for the introduction of a difluoroalkyl group, transforming an amide into a β,β-difluoro-α-amino compound. This methodology has been demonstrated on a broad range of N-aryl and N-aliphatic amides, showcasing its potential applicability to a derivative of this compound for creating more complex amine structures.

Another fundamental transformation is the hydrolysis of the amide back to the corresponding carboxylic acid, 4,5-Difluoro-2-methoxybenzoic acid , which can be achieved under acidic or basic conditions. This reaction can be useful for synthetic routes where the amide acts as a protecting group or as an intermediate that is later removed.

Introduction and Functionalization of Heterocyclic Moieties

A critical area of synthetic exploration involves linking the this compound core to various heterocyclic systems. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. The synthesis is typically achieved by forming an amide bond between the 4,5-Difluoro-2-methoxybenzoic acid (or its activated form) and an amino-functionalized heterocycle.

A relevant example is found in a patent describing the synthesis of pyrazole (B372694) derivatives google.com. In this process, 5-Fluoro-2-methoxy-benzoyl chloride is coupled with an aminomethyl-substituted benzoic acid. This resulting benzamide is then carried through several steps to construct a pyrazole ring, ultimately yielding (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide google.com. This demonstrates a strategy where the benzamide is formed early in the sequence, and the heterocycle is built subsequently.

Alternatively, the benzoyl moiety can be attached to a pre-existing heterocycle. Research on antibacterial agents provides excellent examples of this approach. For instance, derivatives of 2,6-difluorobenzamide (B103285) have been linked to 1,2,4-oxadiazole rings. The synthetic route involves the alkylation of the 2,6-difluorobenzamide with a chloromethyl-substituted 1,2,4-oxadiazole. The oxadiazole itself is synthesized in a few steps from a substituted benzonitrile. This modular synthesis allows for the combination of different benzamides with various heterocyclic cores.

Another example involves the synthesis of 1,2,5-oxadiazole oxides (furoxans). The synthesis of 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide was achieved by treating the corresponding dinitro precursor with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride mdpi.com. While not a direct functionalization of a benzamide, this illustrates a method for creating fluorinated heterocyclic building blocks that could potentially be coupled to the 4,5-Difluoro-2-methoxybenzoyl core.

The table below outlines synthetic strategies for incorporating heterocyclic moieties.

| Heterocycle Type | Synthetic Strategy | Key Reagents |

| Pyrazole google.com | Amide coupling followed by heterocycle construction | 5-Fluoro-2-methoxy-benzoyl chloride, 4-(aminomethyl)benzoic acid |

| 1,2,4-Oxadiazole | Alkylation of a benzamide with a haloalkyl-heterocycle | 2,6-Difluorobenzamide, K₂CO₃, 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole |

| 1,2,5-Oxadiazole Oxide mdpi.com | Nucleophilic aromatic substitution on a nitro-heterocycle | 4,4′-Dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, Tetrabutylammonium fluoride |

Advanced Characterization Techniques

Spectroscopic Analysis of 4,5-Difluoro-2-methoxybenzamide and its Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into its atomic and molecular framework.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing precise information about the chemical environment of each hydrogen, carbon, and fluorine atom within the molecule. ukm.mynih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The two aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide protons (-NH₂) will appear as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the amide group (typically downfield, ~165-170 ppm), the aromatic carbons (in the ~100-160 ppm range), and the methoxy carbon (~55-60 ppm). The signals for the carbons directly bonded to fluorine atoms (C-4 and C-5) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), while other aromatic carbons will show smaller couplings.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5. These signals would likely appear as doublets of doublets due to coupling to each other (³JFF) and to the adjacent aromatic protons (³JFH and ⁴JFH).

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.8 - 7.5 | Doublet of doublets |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| ¹H | Amide (-NH₂) | 5.5 - 8.0 (variable) | Broad Singlet |

| ¹³C | Carbonyl (C=O) | 165 - 170 | Singlet |

| ¹³C | Aromatic C-F | 145 - 160 | Doublet (large ¹JCF) |

| ¹³C | Aromatic C-O | 150 - 160 | Singlet or small doublet |

| ¹³C | Aromatic C-H / C-C | 100 - 120 | Doublet (small JCF) or Singlet |

| ¹³C | Methoxy (-OCH₃) | 55 - 60 | Singlet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the vibrations of its chemical bonds. esisresearch.org The analysis of the IR spectrum reveals characteristic absorption bands that confirm the molecular structure. mdpi.com

The most prominent bands in the spectrum include:

N-H Stretching: Two distinct bands are typically observed in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. mdpi.com

C=O Stretching (Amide I band): A very strong and sharp absorption band, characteristic of the carbonyl group in the amide, is found in the region of 1680-1640 cm⁻¹. Its precise position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, appears as a strong absorption around 1620-1580 cm⁻¹.

C-O Stretching: The asymmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₃) gives rise to a strong band typically found around 1260-1200 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are expected in the fingerprint region, generally between 1250-1000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide (-NH₂) | 3400 - 3100 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1620 - 1580 | Strong |

| C-O-C Asymmetric Stretch | Aryl-alkyl ether | 1260 - 1200 | Strong |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. mdpi.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (187.15 g/mol ).

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. miamioh.edu Analysis of these fragments helps to confirm the structure. Expected fragmentation pathways for this compound include:

Loss of the amide group: Cleavage of the bond between the carbonyl carbon and the benzene (B151609) ring can lead to a fragment corresponding to the benzoyl cation or the loss of •NH₂.

Loss of the methoxy group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Formation of the benzoyl cation: A prominent peak is often observed at m/z corresponding to the [C₇H₂F₂O]⁺ ion, resulting from the cleavage of the C-N bond.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure/Fragment Lost |

|---|---|

| 187 | [M]⁺• (Molecular Ion) |

| 171 | [M - NH₂]⁺ |

| 156 | [M - OCH₃]⁺ |

| 143 | [M - CONH₂]⁺ |

X-ray Crystallography and Crystal Structure Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, allows for informed predictions. researchgate.netnih.gov The benzene ring is expected to be largely planar. The substituents—the methoxy and amide groups—will likely exhibit some torsion or rotation relative to the plane of the ring. The methoxy group may orient itself to minimize steric hindrance with the adjacent amide group. The planarity of the amide group (-CONH₂) itself is a well-established feature. The C-F, C-O, C-N, and C=O bond lengths and the angles between them would be expected to fall within standard ranges for such substituted aromatic systems. researchgate.net

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the primary interaction driving crystal packing is expected to be hydrogen bonding. researchgate.net The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules will form hydrogen-bonded dimers or chains via N-H···O=C interactions. nih.gov

Other potential supramolecular interactions include:

π-π Stacking: The electron-rich aromatic rings may stack on top of one another, contributing to the stability of the crystal lattice.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding the behavior of a molecule.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in 4,5-Difluoro-2-methoxybenzamide is determined by finding the minimum energy conformation. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are calculated to achieve its ground-state equilibrium geometry. sigmaaldrich.comnih.gov

This optimized structure serves as the foundation for analyzing the electronic properties. The analysis reveals how electrons are distributed within the molecule, highlighting the influence of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group on the benzamide (B126) scaffold. The non-planar structure, which typically possesses C1 point group symmetry, is a result of these electronic influences and steric effects. sigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). google.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. google.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. For fluorinated benzamides, the locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attacks, respectively.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Based on the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the reactivity and stability of this compound. These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's capacity to accept electrons. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons from the environment. |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify electron-rich and electron-poor regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogen, identifying these as key sites for intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

Prediction of Ligand-Target Binding Modes and Interaction Profiles

In a molecular docking simulation, this compound would be treated as a flexible ligand, and its conformational space would be explored within the active site of a target protein. The simulation predicts the most stable binding pose, revealing how the ligand orients itself to maximize favorable interactions.

The interaction profile details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the fluorinated benzene (B151609) ring can participate in hydrophobic and halogen-bonding interactions. Studies on similar fluorinated benzamides have shown that the introduction of fluorine atoms can enhance binding affinity to targets like cereblon (CRBN).

Assessment of Binding Affinities and Energetic Contributions

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction between the ligand and the target protein. This score helps in ranking potential drug candidates and prioritizing them for further experimental testing.

Application in Structure-Based Ligand Design

Structure-based ligand design is a cornerstone of modern drug discovery, leveraging the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. For this compound, this approach involves utilizing the crystal structure of a target protein to guide the optimization of its interactions within the binding site.

Detailed research findings from studies on analogous benzamide derivatives indicate that the fluorine and methoxy substituents play a crucial role in modulating binding affinity and selectivity. The fluorine atoms can form favorable halogen bonds and other non-covalent interactions with protein residues, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's conformation.

In a hypothetical structure-based design campaign targeting a protein kinase, for instance, the 4,5-difluoro-2-methoxybenzoyl moiety could be docked into the ATP-binding site. Computational analysis would focus on optimizing the interactions of the fluorine atoms with specific residues in the hinge region and exploring modifications to the benzamide group to enhance binding affinity. This process is iterative, with computational predictions guiding chemical synthesis and subsequent experimental validation.

Table 1: Illustrative Example of Structure-Based Design Insights for this compound Derivatives Targeting a Hypothetical Kinase

| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interactions Observed in Docking |

| Parent | This compound | -7.5 | H-bond with hinge region, halogen bond from F4 |

| Analog 1 | Addition of a methyl group to the amide nitrogen | -7.8 | Enhanced hydrophobic interactions in the pocket |

| Analog 2 | Replacement of methoxy with an ethoxy group | -7.2 | Potential steric clash with a conserved residue |

| Analog 3 | Bioisosteric replacement of the benzamide with a triazole | -8.1 | Additional H-bond with a key catalytic residue |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated in structure-based ligand design studies.

Advanced Computational Modeling Techniques

To further refine the understanding of this compound's behavior at a molecular level, advanced computational techniques are employed. These methods provide a dynamic and quantitative picture of the ligand-protein interactions and help in predicting the biological activity of novel derivatives.

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of a molecular system. For this compound, MD simulations can elucidate its conformational preferences both in solution and when bound to a protein target. These simulations provide insights into the flexibility of the molecule and the dynamic nature of its interactions with the protein's binding site.

By simulating the protein-ligand complex over time, researchers can observe how the ligand settles into its binding pose, the stability of key interactions (like hydrogen bonds and halogen bonds), and the role of water molecules in mediating these interactions. Such simulations can reveal transient pockets or conformational changes in the protein that are not apparent from static crystal structures, providing opportunities for further ligand optimization.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in a Protein Binding Site

| Simulation Metric | Value | Interpretation |

| Ligand RMSD | 1.2 ± 0.3 Å | The ligand remains stably bound in the active site. |

| Protein RMSF (Binding Site Residues) | 0.8 ± 0.2 Å | Key binding site residues show minimal flexibility. |

| Occupancy of H-bond (Amide N-H) | 85% | A stable hydrogen bond is maintained with the protein backbone. |

| Average Number of Water Bridges | 2.1 | Water molecules play a role in mediating ligand-protein interactions. |

Note: The data presented is illustrative and represents typical outputs from MD simulation analyses.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency against a specific biological target.

In a typical QSAR study, a dataset of benzamide derivatives with experimentally determined activities is used. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates and reducing the resources spent on less active molecules. For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of the substituents on the phenyl ring positively correlates with activity, guiding the design of more potent analogs.

Table 3: Example of a QSAR Model for a Series of Benzamide Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | 0.45 | < 0.01 | Increased hydrophobicity is correlated with higher activity. |

| Dipole Moment | -0.21 | < 0.05 | A lower dipole moment is favorable for activity. |

| LUMO Energy | -0.15 | < 0.05 | Lower LUMO energy (better electron acceptor) enhances activity. |

| Molecular Weight | 0.08 | > 0.05 | Molecular weight is not a significant predictor in this model. |

| Model Statistics | r² = 0.85, q² = 0.72 | The model has good predictive power. |

Biological Activity and Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies of 4,5-Difluoro-2-methoxybenzamide Derivatives

SAR studies have been instrumental in optimizing the therapeutic potential of benzamide (B126) derivatives. These investigations have systematically explored how modifications to the chemical structure influence biological activity, target affinity, and selectivity.

The incorporation of fluorine atoms into the benzamide scaffold has been shown to significantly enhance biological properties. nih.gov Fluorination can affect several key properties in drug design, including metabolic stability and binding affinity. nih.govresearchgate.net In the context of benzamide derivatives, the presence and position of fluorine atoms are critical for their antibacterial efficacy.

For instance, SAR studies on FtsZ inhibitors derived from 3-methoxybenzamide revealed that the addition of difluoro groups at the 2- and 6-positions of the benzamide ring is important for their activity. mdpi.com The compound 2,6-difluoro-3-methoxybenzamide (DFMBA), for example, is more active as an antibacterial agent against S. aureus than its non-fluorinated counterpart, 3-methoxybenzamide. researchgate.net This highlights the positive impact of fluorine substitution on the biological activity of these compounds. The introduction of fluorine can lead to changes in the herbicidal properties of related compounds as well. chimia.ch

Systematic studies have demonstrated that substituting hydrogen with fluorine in the ortho-position of the phenyl ring can suppress disorder in benzamide crystals without altering the packing motif. acs.org This stabilizing effect may contribute to more favorable interactions with biological targets.

Table 1: Impact of Fluorine Substitution on Antibacterial Activity

| Compound | Substitution Pattern | Target Organism | Activity |

|---|---|---|---|

| 3-Methoxybenzamide | None | S. aureus | Baseline activity |

| 2,6-Difluoro-3-methoxybenzamide | 2,6-Difluoro | S. aureus | Increased activity researchgate.net |

| PC190723 | 2,6-Difluoro with thiazolopyridine moiety | S. aureus | Potent inhibitor mdpi.com |

The methoxy (B1213986) group (-OCH3) is a common substituent in many pharmacologically active compounds and plays a crucial role in modulating their biological effects. researchgate.net In benzamide derivatives, the methoxy group can influence target binding, physicochemical properties, and pharmacokinetic profiles. researchgate.net

Specifically, in the context of sigma-2 (σ2) receptor ligands, an electron-donating methoxy group on the benzamide phenyl ring has been shown to increase σ2 affinity. researchgate.net An intramolecular hydrogen bond may form between the oxygen of an ortho-methoxy group and the amide NH, which could be important for σ2 receptor binding. researchgate.net

The amide moiety (-CONH2) is a fundamental component of the benzamide scaffold and is crucial for its biological activity. The amide group can participate in hydrogen bonding interactions with target receptors, which is often a key determinant of binding affinity. nih.gov The planarity and partial double-bond character of the amide group also influence the conformational preferences of the molecule. nih.gov

Peripheral substituents on the benzamide ring and attached moieties significantly impact target affinity and selectivity. SAR studies have shown that modifications to these substituents can dramatically alter the pharmacological profile of the compound. For instance, in a series of 2,6-difluoro-3-alkyloxybenzamide FtsZ inhibitors, replacing an alkyl substituent with a heterocycle was designed to reduce lipophilicity and the number of rotatable bonds, while introducing the potential for additional hydrogen bonding with the FtsZ protein. nih.gov

In Vitro Biological Assessments

Cell-Based Assays for Antimicrobial Efficacy (e.g., against MRSA)

The antimicrobial efficacy of difluorobenzamide derivatives, including compounds structurally related to this compound, has been demonstrated against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen in the quest for new antibiotics.

In a key study, a series of difluorobenzamide derivatives were evaluated for their antimicrobial activity. All tested compounds exhibited activity against a methicillin-sensitive strain of S. aureus (MSSA ATCC25923), with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL. Notably, these compounds also showed excellent activity against the methicillin-resistant strain S. aureus (MRSA ATCC 43300), with some derivatives displaying low MIC values of 4 µg/mL against this highly drug-resistant bacterium frontiersin.org.

The bactericidal nature of these compounds was further investigated using time-kill curve analyses. When MRSA was treated with these compounds at concentrations of 2x or 4x their MIC, a significant reduction in viable cell count, up to a 3-log reduction, was observed after 6 hours of treatment, indicating bactericidal activity frontiersin.org. This demonstrates a time-dependent killing effect on the bacteria.

Antimicrobial Activity of Difluorobenzamide Derivatives against S. aureus

| Compound Derivative | MIC against MSSA ATCC25923 (µg/mL) | MIC against MRSA ATCC43300 (µg/mL) |

|---|---|---|

| Derivative 1 | 8 | 8 |

| Derivative 2 | 4 | 4 |

| Derivative 3 | 8 | 8 |

| Derivative 4 | 1 | 4 |

| Derivative 5 | 4 | 4 |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Research into the mechanism of action of difluorobenzamide derivatives has identified the bacterial cell division protein, FtsZ, as a primary target frontiersin.org. FtsZ is a structural homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring, which is essential for bacterial cytokinesis.

Biochemical assays have shown that these compounds inhibit cell division by directly targeting S. aureus FtsZ. Specifically, they induce a dose-dependent increase in the GTPase rate of FtsZ. This enhanced GTPase activity leads to an increased rate of FtsZ polymerization and the stabilization of the resulting FtsZ polymers frontiersin.org. This stabilization of the FtsZ polymer disrupts the normal dynamics of the Z-ring, thereby inhibiting cell division. The interdomain cleft of FtsZ has been identified as a key binding site for this class of inhibitors frontiersin.org.

Biochemical Activity of a Difluorobenzamide Derivative

| Biochemical Assay | Observed Effect |

|---|---|

| FtsZ GTPase Activity | Dose-dependent increase |

| FtsZ Polymerization | Increased rate and stabilization of polymers |

Preclinical Research Applications and Future Directions

Translational Potential in Preclinical Models

The journey of a chemical compound from laboratory curiosity to a potential therapeutic agent is paved with rigorous preclinical evaluation. For 4,5-Difluoro-2-methoxybenzamide and its derivatives, this journey is well underway, with promising applications in infectious diseases and the potential for exploration in other therapeutic areas.

Development of Novel Antimicrobial Agents Based on FtsZ Inhibition

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of drugs with novel mechanisms of action. nih.gov The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cell division, making it an attractive and largely unexploited target for new antibiotics. nih.govnih.gov Inhibition of FtsZ disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, leading to cell filamentation and eventual death. nih.gov

Derivatives of 2-methoxybenzamide (B150088), including those with difluoro substitutions, have been identified as potent inhibitors of FtsZ. nih.gov For instance, the compound PC190723, a notable FtsZ inhibitor, contains a difluorobenzamide head. nih.gov These inhibitors are thought to bind to an allosteric site in the interdomain cleft of FtsZ, a region not present in its eukaryotic counterpart, tubulin, which offers a pathway for selective toxicity against bacteria. mdpi.commdpi.com

Preclinical studies have demonstrated the potent antistaphylococcal activity of these benzamide-based FtsZ inhibitors. nih.gov They have shown efficacy against a broad range of clinical isolates of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to current standard-of-care antibiotics like vancomycin (B549263) and linezolid. nih.gov The bactericidal action of these compounds is rapid, a highly desirable characteristic for an antibiotic. nih.gov The observed antimicrobial effect is consistent with their mechanism of action, inducing changes in bacterial cell morphology, disrupting cell division, and altering FtsZ localization. nih.gov

| Compound Type | Target | Mechanism of Action | Spectrum of Activity |

| 2-Methoxybenzamide Derivatives | FtsZ | Inhibition of Z-ring formation, leading to disruption of bacterial cell division. nih.gov | Primarily Gram-positive bacteria, including MRSA. mdpi.comnih.gov |

Exploration in Other Disease Areas via Target Modulation

While the primary focus of research on this compound derivatives has been their antimicrobial properties, the broader class of benzamides exhibits a wide range of pharmacological activities. ontosight.aiwalshmedicalmedia.com This suggests the potential for exploring these compounds in other disease contexts through the modulation of different biological targets.

Benzamide (B126) derivatives have been investigated for their potential in treating cancer, neurological disorders, and other conditions. ontosight.aiwalshmedicalmedia.com Their biological activities can range from enzyme inhibition to receptor interaction, thereby influencing various cellular pathways. ontosight.ai For example, some 2-methoxybenzamide derivatives have been designed and synthesized as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in the development of various cancers. nih.govnih.govsemanticscholar.orgrsc.org These compounds have shown potent Hh pathway inhibition, suggesting their potential as anticancer agents. nih.govnih.govsemanticscholar.orgrsc.org

The versatility of the benzamide scaffold opens avenues for future research into the therapeutic potential of this compound and its analogues beyond infectious diseases.

Optimization Strategies for Preclinical Candidates

The transition from a promising lead compound to a viable preclinical candidate requires meticulous optimization of its properties. This involves enhancing its potency and selectivity for the intended target while also improving its pharmacological profile to ensure it can be effectively absorbed, distributed, metabolized, and excreted by the body.

Rational Design for Enhanced Target Potency and Selectivity

Rational drug design, often guided by the three-dimensional structure of the target protein, is a powerful strategy for improving the efficacy of a lead compound. For FtsZ inhibitors, the availability of X-ray crystal structures of FtsZ in complex with inhibitors has provided invaluable insights for structure-based design. nih.gov

By understanding the key interactions between the inhibitor and the FtsZ binding pocket, medicinal chemists can make targeted modifications to the inhibitor's structure to enhance its binding affinity and, consequently, its potency. nih.gov For instance, the introduction of specific substituents can create additional hydrogen bonds or hydrophobic interactions with the target protein, leading to a more stable complex. nih.gov This approach has been successfully used to develop berberine-based FtsZ inhibitors with significantly enhanced antibacterial activity compared to the parent compound. nih.gov

Furthermore, rational design can be employed to improve the selectivity of the inhibitor for the bacterial FtsZ protein over its eukaryotic homolog, tubulin. This is crucial for minimizing potential off-target effects and ensuring the safety of the drug candidate. The structural differences between the FtsZ interdomain cleft and tubulin provide a basis for designing inhibitors with high selectivity. mdpi.com

Modification for Improved Pharmacological Profiles (e.g., lipophilic efficiency, solubility)

A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, optimizing the pharmacological profile of a preclinical candidate is as critical as enhancing its target potency. Key properties that are often targeted for improvement include lipophilic efficiency and solubility.

Lipophilic efficiency (LipE) is a measure of a compound's potency in relation to its lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the goal is to achieve high potency with the lowest possible lipophilicity.

Solubility is another crucial parameter, as poor solubility can limit a compound's absorption and bioavailability. Modifications to the chemical structure, such as the introduction of polar groups, can be made to improve solubility. nih.gov

For benzamide-based FtsZ inhibitors, strategies to improve their pharmacological profiles have been actively pursued. For example, to enhance solubility and metabolic stability, polar groups like alcohols, amines, or carboxylic acids have been introduced into the molecule. nih.gov The development of prodrugs, which are inactive compounds that are converted to the active drug in the body, is another strategy that has been employed to overcome issues with bioavailability. uts.edu.au

Emerging Trends and Future Research Trajectories

The field of FtsZ inhibitor research is dynamic, with several emerging trends and promising future directions. One key area of focus is the development of broad-spectrum antibiotics. While many current FtsZ inhibitors show excellent activity against Gram-positive bacteria, their efficacy against Gram-negative species is often limited due to the presence of efflux pumps that actively remove the drugs from the bacterial cell. mdpi.com Strategies to overcome this, such as co-administration with efflux pump inhibitors or the design of compounds that are not substrates for these pumps, are being explored. mdpi.com

The exploration of FtsZ inhibitors in combination with existing antibiotics is another promising avenue. This approach could potentially restore the efficacy of older antibiotics that have become less effective due to resistance. patsnap.com

Furthermore, the application of novel drug discovery technologies, such as virtual screening and fragment-based drug design, is expected to accelerate the identification of new and improved FtsZ inhibitors. rsc.orgresearchgate.net These computational methods can help to rapidly screen large libraries of compounds and identify those with the highest potential for binding to the FtsZ target.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The development of novel therapeutic agents based on a lead scaffold like this compound is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). nih.govbohrium.com These computational tools are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govpatsnap.com

ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to build predictive models. nih.gov For a compound such as this compound, these models can predict key properties for newly designed analogs without the immediate need for chemical synthesis. This includes predicting quantitative structure-activity relationships (QSAR), which correlate molecular features with biological effects. nih.govacs.org The fluorination of drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. emerginginvestigators.orgresearchgate.netacs.org AI models can be specifically trained to predict the impact of substituting fluorine or other functional groups at various positions on the benzamide ring, guiding chemists toward modifications most likely to improve desired characteristics. acs.orgnih.gov

One of the most powerful applications of AI is de novo drug design, where generative models create entirely new molecular structures with optimized properties. acs.orgyoutube.com Starting with the this compound core, a generative algorithm could propose novel derivatives predicted to have high potency and selectivity for a specific biological target. These models can navigate the vast chemical space to identify candidates that a human chemist might overlook. youtube.com This process balances multiple objectives, such as maximizing therapeutic activity while minimizing predicted toxicity. mdpi.com

The following table illustrates how ML models could be applied to guide the design of analogs of this compound.

| ML Application | Objective for this compound Analog Design | Input Data Type | Predicted Output |

| QSAR Modeling | Predict the binding affinity of new derivatives to a target protein. | Molecular descriptors (e.g., size, polarity, charge) of proposed analogs. | Predicted IC₅₀ or Kᵢ values. |

| ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Chemical structure of proposed analogs. | Properties like BBB permeability, metabolic stability, and potential toxicity flags. nih.gov |

| Generative Design | Create novel molecules with improved target selectivity over existing compounds. | Core scaffold of this compound and a desired property profile. | A ranked list of new, synthesizable chemical structures. |

| Synthesis Planning | Predict the most efficient chemical reactions to synthesize proposed analogs. | The target molecular structure. | A step-by-step synthetic route with feasibility scores. acs.org |

This interactive table demonstrates the application of AI/ML in the computational design phase for derivatives of a lead compound.

By integrating these AI and ML approaches, researchers can prioritize the synthesis of only the most promising compounds, saving significant time and resources in the preclinical development phase. nih.gov

Novel Methodologies for High-Throughput Biological Evaluation

Once new analogs of this compound are designed and synthesized, their biological effects must be tested. High-Throughput Screening (HTS) provides the necessary capacity to evaluate large libraries of these compounds rapidly and efficiently. nih.govwikipedia.org HTS leverages automation, robotics, and miniaturized assays to conduct millions of pharmacological tests in a short period. wikipedia.orgpharmtech.com

The process begins with the development of a robust and sensitive assay in a microtiter plate format (e.g., 384- or 1536-well plates). wikipedia.orgaxxam.com For a compound library based on this compound, this could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay assessing a particular cellular response. nih.govnih.gov Advances in assay technology have moved beyond simple readouts to more complex and informative methods.

Key HTS methodologies applicable to the evaluation of benzamide derivatives include:

Fluorescence-Based Assays : These are among the most common HTS methods due to their high sensitivity and amenability to automation. nih.gov Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can directly measure the binding of a compound to its target protein.

Mass Spectrometry (MS) Based Screening : Label-free methods like SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry allow for the direct detection of substrates and products of enzymatic reactions, reducing the potential for false positives that can occur with fluorescent labels. acs.org

High-Content Screening (HCS) : This approach combines HTS with automated microscopy and image analysis. nih.gov When testing compounds like this compound derivatives on cells, HCS can simultaneously measure multiple phenotypic changes, such as protein localization, cell morphology, or the expression of specific biomarkers. This provides a much richer dataset than traditional single-endpoint assays.

Organoid and 3D Cell Culture Screening : To better mimic human physiology, HTS is increasingly performed on 3D cell cultures like spheroids or organoids. wikipedia.org Evaluating compounds in these more complex, physiologically relevant models can provide a more accurate prediction of their eventual efficacy and toxicity in vivo.

The data generated from an HTS campaign can be vast. The table below provides a hypothetical example of a primary HTS screen for inhibitors derived from the this compound scaffold.

| Compound ID | Scaffold | Concentration (µM) | Target Inhibition (%) | Hit Status |

| Cmpd-001 | This compound | 10 | 12.5 | Inactive |

| Cmpd-002 | Analog A | 10 | 85.3 | Hit |

| Cmpd-003 | Analog B | 10 | 5.2 | Inactive |

| Cmpd-004 | Analog C | 10 | 92.1 | Hit |

| Cmpd-005 | Analog D | 10 | 48.9 | Inactive |

This interactive table simulates primary hit identification from a High-Throughput Screening campaign.

Following the primary screen, "hit" compounds are selected and subjected to further testing, including dose-response curves to determine potency (e.g., EC₅₀ or IC₅₀ values) and secondary assays to confirm their mechanism of action and rule out non-specific activity. wikipedia.org This systematic, high-throughput approach ensures that only the most promising candidates advance in the drug discovery pipeline. nih.gov

Q & A

Q. What experimental models assess the biological activity of this compound derivatives, and what mechanisms are hypothesized?

- Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting kinases or hydrolases, leveraging the compound’s structural similarity to salicylic acid derivatives .

- Cytotoxicity : MTT assays on mammalian cell lines to evaluate therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.